1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one
Overview
Description
1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a pyrazole ring attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with an appropriate alkyl halide to introduce the aminomethyl group.
Introduction of Pyrazole Ring: The pyrazole ring is introduced through a reaction with hydrazine and a suitable carbonyl compound.
Coupling Reaction: The piperidine derivative and the pyrazole-containing compound are coupled using a suitable reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the aminomethyl group, often using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Amine oxides, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkylated amines, substituted pyrazoles
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as a precursor for the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials, such as polymers and coatings.
Biology: Research has explored its role in biological systems, including its potential as a bioactive molecule in enzyme inhibition studies.
Mechanism of Action
The mechanism by which 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, which is structurally similar to pyrazole.
Piperidine Derivatives: Other piperidine-based compounds with different substituents.
Imidazole Derivatives: Compounds featuring the imidazole ring, which is another five-membered heterocycle.
Uniqueness: 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIQOPHFXGWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.